2-Methyl-1-penten-3-yne

Description

The exact mass of the compound 2-Methyl-1-penten-3-yne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-penten-3-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-penten-3-yne including the price, delivery time, and more detailed information at info@benchchem.com.

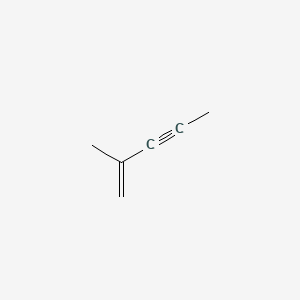

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIABMDFILVKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239063 | |

| Record name | 1-Penten-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-55-6 | |

| Record name | 1-Penten-3-yne, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-1-en-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-penten-3-yne molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-1-penten-3-yne

Executive Summary

2-Methyl-1-penten-3-yne is a conjugated enyne, a class of hydrocarbons featuring both double (alkene) and triple (alkyne) bonds. Its molecular formula is C₆H₈ with a molecular weight of approximately 80.13 g/mol .[][2] The unique arrangement of its unsaturated bonds results in a conjugated π-system, which dictates its geometry, electronic properties, and reactivity. This guide provides a detailed examination of its molecular architecture, including atomic hybridization, bond parameters, and electronic structure. Furthermore, it outlines the characteristic spectroscopic signatures that arise from these structural features, offering a framework for its empirical identification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development who leverage small, functionalized molecules as synthetic building blocks.

Core Molecular Framework: A Hybrid of Geometries

The structure of 2-Methyl-1-penten-3-yne is not uniform; it is a composite of distinct geometries dictated by the hybridization state of each carbon atom in the backbone. Understanding this hybridization is fundamental to comprehending the molecule's three-dimensional shape and electronic distribution.

Atomic Connectivity and Hybridization

The molecule consists of a five-carbon chain with a methyl substituent at the C2 position. The hybridization states are as follows:

-

C1 (CH₂=): This terminal alkene carbon is sp² hybridized . This results in a trigonal planar geometry for the atoms attached to it (H, H, C2), with bond angles of approximately 120°.

-

C2 (=C(CH₃)-): Also sp² hybridized , this carbon is bonded to C1, C3, and the methyl carbon (C6). The geometry around C2 is trigonal planar.

-

C3 (-C≡): The first carbon of the alkyne moiety is sp hybridized . This enforces a linear geometry for the C2-C3-C4 bond segment.[3][4]

-

C4 (≡C-): The second alkyne carbon is also sp hybridized , continuing the linear arrangement of the C3-C4-C5 segment.[4][5]

-

C5 (-CH₃): The terminal methyl carbon attached to the alkyne is sp³ hybridized , resulting in a tetrahedral geometry.

-

C6 (substituent -CH₃): The methyl group attached to the alkene is sp³ hybridized , also with a tetrahedral geometry.

This combination of hybridization states creates a molecule with a rigid, linear core (C2-C3-C4-C5) and a planar vinyl group at one end.

Caption: Hybridization and Geometry of 2-Methyl-1-penten-3-yne.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 2-Methyl-1-penten-3-yne is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₈ | [][2][6] |

| Molecular Weight | 80.13 g/mol | [][7] |

| CAS Number | 926-55-6 | [2][8] |

| Boiling Point | 84.8 °C at 760 mmHg | [][6] |

| Density | 0.752 g/cm³ | [] |

| Refractive Index | 1.431 | [6] |

| SMILES | CC#CC(=C)C | [2] |

| InChIKey | KGIABMDFILVKGN-UHFFFAOYSA-N | [][2][8] |

Electronic Structure: The Conjugated π-System

The most significant feature of the 2-Methyl-1-penten-3-yne structure is the conjugation between the alkene (π-bond between C1-C2) and the alkyne (two π-bonds between C3-C4). Conjugation arises from the continuous, overlapping system of p-orbitals on adjacent sp² and sp hybridized atoms.[3][9][10]

p-Orbital Overlap

Each sp² hybridized carbon (C1, C2) has one unhybridized p-orbital perpendicular to the molecular plane. Each sp hybridized carbon (C3, C4) has two unhybridized p-orbitals. For conjugation to occur, one p-orbital from C2, one from C3, and one from C4 must align, allowing for side-on overlap. This creates a delocalized π-system across the C1-C2-C3-C4 framework. This electron delocalization is a stabilizing feature and influences the molecule's reactivity and spectroscopic properties.[9][10] For instance, the C2-C3 single bond will have some partial double-bond character, making it shorter and more rigid than a typical C(sp²)-C(sp) single bond.[3]

Caption: p-Orbital overlap in the conjugated enyne system.

Spectroscopic Characterization

The unique structural features of 2-Methyl-1-penten-3-yne give rise to a distinct spectroscopic fingerprint, which is essential for its identification. Spectroscopic data for this molecule is available in public databases like the NIST WebBook.[8][11]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. The key expected absorptions are:

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C≡C (Alkyne) | Stretch | ~2200 - 2250 (weak due to substitution) |

| C=C (Alkene) | Stretch | ~1640 - 1680 |

| sp² C-H (Vinyl) | Stretch | ~3010 - 3095 |

| sp³ C-H (Methyl) | Stretch | ~2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While experimental spectra are the definitive source, predictable chemical shifts are highly informative.[7][12]

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Hybridization | Environment | Predicted Shift (ppm) |

| C1 | sp² | =CH₂ | ~125 |

| C2 | sp² | =C(CH₃) | ~130 |

| C3 | sp | -C≡ | ~80 |

| C4 | sp | ≡C- | ~85 |

| C5 | sp³ | -CH₃ (from alkyne) | ~5 |

| C6 | sp³ | -CH₃ (from alkene) | ~20 |

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Environment | Predicted Shift (ppm) | Multiplicity | Integration |

| H on C1 | Vinyl (=CH₂) | ~5.3 | Singlet (s) | 2H |

| H on C5 | Propargylic (-CH₃) | ~1.9 | Singlet (s) | 3H |

| H on C6 | Allylic (-CH₃) | ~1.8 | Singlet (s) | 3H |

Note: Due to the lack of adjacent protons, the signals for the methyl and vinyl protons are expected to be singlets.

Experimental Protocol: Acquisition of Quantitative ¹³C NMR Spectrum

To validate the proposed structure, a quantitative ¹³C NMR experiment is essential. The following protocol outlines a standard procedure designed for accuracy and reproducibility.

Objective: To acquire a high-resolution, quantitative ¹³C NMR spectrum of 2-Methyl-1-penten-3-yne.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of 2-Methyl-1-penten-3-yne and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its well-defined deuterium lock signal.

-

Add a known quantity of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

To ensure quantitative results, add a relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) at a concentration of ~0.01 M. This agent shortens the long T₁ relaxation times of quaternary carbons (C2, C3, C4), ensuring full magnetization recovery between scans.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Tune and match the ¹³C probe to the resonant frequency.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Acquisition Parameters:

-

Experiment: Standard ¹³C single-pulse experiment with proton decoupling.

-

Proton Decoupling: Employ inverse-gated decoupling. This technique ensures that decoupling is only active during signal acquisition, preserving the quantitative nature of the signals by suppressing the Nuclear Overhauser Effect (NOE).

-

Pulse Angle: Set to a 90° pulse to maximize signal intensity per scan.

-

Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ of any carbon in the molecule (typically > 30 seconds for quaternary carbons without a relaxation agent, but can be reduced to ~5-10 seconds with Cr(acac)₃).

-

Acquisition Time (aq): Set to ~1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication with a line broadening factor of ~1 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals. The integral areas will be directly proportional to the number of carbons they represent.

-

Caption: Workflow for Quantitative ¹³C NMR Spectroscopy.

Conclusion

The molecular structure of 2-Methyl-1-penten-3-yne is a well-defined system governed by the principles of atomic hybridization and electronic conjugation. Its framework comprises sp, sp², and sp³ hybridized carbons, creating distinct linear, trigonal planar, and tetrahedral geometries within a single molecule. The conjugated enyne moiety establishes a delocalized π-system that is central to its chemical character. These structural and electronic features are directly reflected in its spectroscopic properties, providing a robust basis for its empirical verification. A thorough understanding of this structure is critical for scientists who employ this molecule in complex organic syntheses and materials development.

References

-

Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]

-

NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]

-

Ashenhurst, J. (2017). Conjugation And Resonance In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Be Pharmawise. (2022). SP Hybridization in Alkynes! Organic Chemistry!. YouTube. Retrieved from [Link]

-

McCallum, J. (2012). conjugated systems. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Conjugated system. Retrieved from [Link]

Sources

- 2. 2-methyl-1-penten-3-yne [stenutz.eu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

- 7. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Conjugated system - Wikipedia [en.wikipedia.org]

- 11. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]

- 12. 2-METHYL-1-BUTEN-3-YNE(78-80-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-penten-3-yne

Abstract

2-Methyl-1-penten-3-yne, a conjugated enyne, is a valuable building block in organic synthesis, finding applications in the construction of complex molecular architectures. Its unique arrangement of a double and triple bond offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-methyl-1-penten-3-yne, intended for researchers, scientists, and professionals in drug development. The guide delves into the core chemical principles, provides detailed experimental protocols, and discusses the rationale behind the selection of reagents and reaction conditions. The synthesis strategies covered include the classical dehydration of acetylenic alcohols and modern transition metal-catalyzed cross-coupling reactions, offering a robust toolkit for the preparation of this versatile enyne.

Introduction: The Significance of the Enyne Moiety

Conjugated enynes are pivotal intermediates in organic chemistry. The 1,3-enyne motif, as seen in 2-methyl-1-penten-3-yne, is a feature in numerous biologically active natural products and serves as a versatile precursor for the synthesis of highly substituted aromatic systems and other complex molecules.[1][2] The reactivity of the enyne system allows for a diverse range of transformations, including cycloadditions, transition metal-catalyzed rearrangements, and nucleophilic additions, making it a highly sought-after structural unit. This guide will focus on practical and efficient methods for the synthesis of a specific, yet representative enyne, 2-methyl-1-penten-3-yne.

Retrosynthetic Analysis: Key Disconnections

A retrosynthetic approach to 2-methyl-1-penten-3-yne reveals several logical bond disconnections, which form the basis of the synthetic strategies discussed in this guide. The most prominent disconnections are at the C-C single bond connecting the vinyl and alkynyl fragments, and the C=C double bond, suggesting either its formation from an alcohol precursor or its construction via a coupling reaction.

Caption: Retrosynthetic pathways for 2-methyl-1-penten-3-yne.

Synthesis via Dehydration of an Acetylenic Alcohol

A well-established and industrially relevant method for the synthesis of terminal enynes is the dehydration of a tertiary propargylic alcohol. This two-step approach first involves the synthesis of the alcohol precursor, followed by an elimination reaction to form the double bond.

Step 1: Synthesis of 2-Methyl-3-pentyn-2-ol via the Favorskii Reaction

The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions to yield a propargylic alcohol.[3][4] In this case, propyne reacts with acetone in the presence of a strong base.

Reaction Mechanism: The reaction is initiated by the deprotonation of the terminal alkyne by a strong base, such as potassium hydroxide, to form a potent nucleophile, the acetylide anion. This anion then attacks the electrophilic carbonyl carbon of acetone. A subsequent protonation of the resulting alkoxide yields the desired tertiary alcohol, 2-methyl-3-pentyn-2-ol.

Sources

An In-Depth Technical Guide to 2-Methyl-1-penten-3-yne (CAS: 926-55-6) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a cornerstone building block in modern organic synthesis, 2-Methyl-1-penten-3-yne, an enyne bearing CAS number 926-55-6, offers a versatile platform for the construction of complex molecular architectures. Its unique conjugated system, comprising both a double and a triple bond, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of novel chemical entities, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of 2-Methyl-1-penten-3-yne, detailing its physicochemical properties, synthesis, characteristic reactivity, and applications in advanced chemical synthesis, with a particular focus on its utility in cycloaddition reactions. Safety and handling protocols are also thoroughly addressed to ensure its safe and effective use in a laboratory setting.

Introduction: The Synthetic Potential of a Simple Enyne

2-Methyl-1-penten-3-yne is a small, yet powerful, molecule in the synthetic chemist's toolkit. Its structure, featuring a terminal double bond and an internal triple bond, provides two distinct points of reactivity that can be selectively addressed or engaged in concerted cycloaddition reactions.[1] This duality makes it a prime substrate for a variety of transformations, including organometallic-catalyzed reactions that are fundamental to the construction of cyclic and polycyclic systems often found in natural products and pharmaceutically active compounds.[2] Understanding the nuanced reactivity of this enyne is key to unlocking its full potential in the synthesis of complex target molecules. This guide aims to provide the necessary insights for researchers to confidently incorporate this versatile building block into their synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for its unambiguous identification.

Physicochemical Properties

The key physicochemical properties of 2-Methyl-1-penten-3-yne are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | Reference |

| CAS Number | 926-55-6 | [1] |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.13 g/mol | [1] |

| Boiling Point | 84.8 °C at 760 mmHg | [3] |

| Density | 0.757 g/cm³ | [3] |

| Refractive Index | 1.431 | [3] |

Spectroscopic Characterization

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The vinyl protons (=CH₂) will appear as singlets in the olefinic region (around 5.0-5.5 ppm). The methyl group attached to the double bond (-C(CH₃)=) will be a singlet in the allylic region (around 1.8-2.0 ppm). The methyl group attached to the triple bond (-C≡C-CH₃) will also be a singlet, but further upfield (around 1.9-2.1 ppm).

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected: two for the sp-hybridized carbons of the alkyne, two for the sp²-hybridized carbons of the alkene, and two for the sp³-hybridized methyl carbons. The approximate chemical shifts would be in the regions of 120-140 ppm for the alkene carbons, 80-90 ppm for the alkyne carbons, and 20-30 ppm for the methyl carbons.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups. Key expected peaks include: a C≡C stretch for the internal alkyne (around 2200-2260 cm⁻¹), a C=C stretch for the alkene (around 1640-1680 cm⁻¹), and C-H stretches for the sp² and sp³ hybridized carbons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 80. Fragmentation patterns would likely involve the loss of methyl groups (M-15) and other characteristic fragments resulting from the cleavage of the carbon skeleton.

Synthesis of 2-Methyl-1-penten-3-yne

A reliable and scalable synthesis is crucial for the utilization of any building block. A common method for the preparation of 2-Methyl-1-penten-3-yne involves a nucleophilic substitution reaction.[]

Synthetic Protocol: Nucleophilic Substitution Approach

This protocol details a two-step process starting from the preparation of an organolithium reagent followed by its reaction with a suitable electrophile.

Step 1: Preparation of Methyllithium Methyllithium is a highly reactive organometallic reagent and is typically prepared in situ. This reaction is highly exothermic and must be conducted under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.[]

-

Reagents: Lithium metal, Methyl bromide (CH₃Br) or Methyl chloride (CH₃Cl), Diethyl ether or Tetrahydrofuran (THF) (anhydrous).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add freshly cut lithium metal suspended in anhydrous diethyl ether.

-

Slowly add a solution of methyl bromide in diethyl ether to the lithium suspension at a controlled temperature (typically below 10 °C).

-

The reaction mixture is stirred until the lithium metal is consumed, resulting in a solution of methyllithium.

-

Step 2: Synthesis of 2-Methyl-1-penten-3-yne The prepared methyllithium is then reacted with 3-Pentyn-2-ol in a nucleophilic substitution reaction.[]

-

Reagents: Methyllithium solution (from Step 1), 3-Pentyn-2-ol, Diethyl ether (anhydrous).

-

Procedure:

-

To a cooled solution of 3-Pentyn-2-ol in anhydrous diethyl ether, add the freshly prepared methyllithium solution dropwise, maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.

-

The reaction is then carefully quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield pure 2-Methyl-1-penten-3-yne.

-

Caption: Synthetic workflow for 2-Methyl-1-penten-3-yne.

Reactivity and Applications in Complex Synthesis

The enyne moiety of 2-Methyl-1-penten-3-yne is a versatile functional group that can participate in a variety of powerful carbon-carbon bond-forming reactions. Its application is particularly notable in cycloaddition reactions for the construction of cyclic systems.

Pauson-Khand Reaction: Access to Cyclopentenones

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[5][6] This reaction is a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products and pharmaceuticals.

In the context of 2-Methyl-1-penten-3-yne, the intramolecular Pauson-Khand reaction of a tethered enyne is a highly efficient method for constructing bicyclic systems. The reaction generally proceeds with high regio- and stereoselectivity.[7]

Caption: The Pauson-Khand [2+2+1] cycloaddition.

General Protocol for Pauson-Khand Reaction:

-

A solution of the enyne substrate in a suitable solvent (e.g., toluene, THF) is treated with a stoichiometric or catalytic amount of a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[6]

-

The reaction mixture is heated under an atmosphere of carbon monoxide.

-

The progress of the reaction is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is worked up, and the product is purified by column chromatography.

The regioselectivity of the intermolecular Pauson-Khand reaction is influenced by the steric and electronic properties of the substituents on both the alkyne and the alkene. For internal alkynes like 2-Methyl-1-penten-3-yne, the larger substituent on the alkyne generally directs the regiochemical outcome.[6]

Diels-Alder Reaction: Formation of Six-Membered Rings

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[8] While 2-Methyl-1-penten-3-yne itself is not a diene, its alkyne moiety can act as a dienophile, reacting with a suitable diene to construct a six-membered ring containing a double bond.

Caption: Diels-Alder reaction with an alkyne as the dienophile.

The reactivity of the alkyne in a Diels-Alder reaction can be enhanced by the presence of electron-withdrawing groups. The stereochemistry of the reaction is highly controlled, with the reaction proceeding via a syn addition to the dienophile.[9]

General Considerations for Diels-Alder Reactions:

-

Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.[10]

-

Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[11]

-

Stereospecificity: The stereochemistry of the dienophile is retained in the product.[9]

The use of 2-Methyl-1-penten-3-yne as a dienophile provides access to highly functionalized cyclohexadiene products, which can be further elaborated into more complex molecular scaffolds.

Safety, Handling, and Disposal

2-Methyl-1-penten-3-yne is a highly flammable liquid and should be handled with extreme caution.[12] Its pyrophoric nature means it can ignite spontaneously upon contact with air.[12]

Hazard Identification

-

Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[13]

-

Reactivity: Highly reactive. Can be pyrophoric.[12]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[8]

Handling and Storage

-

Handling:

-

Work in a well-ventilated fume hood.

-

Use non-sparking tools and ground all equipment to prevent static discharge.[13]

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

-

Storage:

Spill and Emergency Procedures

-

Spill:

-

Eliminate all ignition sources.

-

Evacuate the area.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material in a sealed container for proper disposal.[5]

-

-

Fire:

-

Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water, as it may be ineffective.[7]

-

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Conclusion

2-Methyl-1-penten-3-yne is a versatile and powerful building block for organic synthesis. Its unique enyne structure allows for participation in a range of important transformations, most notably the Pauson-Khand and Diels-Alder reactions, providing efficient routes to complex cyclic and bicyclic systems. While its reactivity is a great asset, it also necessitates careful handling and adherence to strict safety protocols. For the medicinal chemist and drug development professional, a thorough understanding of the synthesis, reactivity, and safe handling of this compound opens the door to the construction of novel molecular entities with potential therapeutic applications.

References

- Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860.

-

Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]

-

NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Pauson-Khand Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Penten-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]

-

Korovina, N. (2021, September 3). Examples of Diels-Alder Reactions [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-penten-3-ol. Retrieved from [Link]

-

University of Calgary. (2016, September 20). CHEM 263 - Sept 20 2016 Notes. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1-penten-3-one, 25044-01-3. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New synthesis of 2-methyl-1,3-pentadiene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2009). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Methyl-1-buten-3-yne, 97% 5 g. Retrieved from [Link]

Sources

- 1. 2-methyl-1-penten-3-yne [stenutz.eu]

- 2. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. organicreactions.org [organicreactions.org]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 2-Methyl-1-penten-3-yne

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-penten-3-yne

Authored by: Senior Application Scientist

Introduction

2-Methyl-1-penten-3-yne, with the chemical formula C₆H₈, is a valuable organic compound utilized as a research tool in the study of biological processes and as a chemical probe.[] Its unique structure, featuring both a double bond (alkene) and a triple bond (alkyne) in conjugation, gives it distinct chemical reactivity and spectroscopic properties. Accurate characterization of this molecule is paramount for its application in complex chemical syntheses and biological studies. This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-penten-3-yne, offering researchers and drug development professionals a detailed reference for its structural elucidation. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing field-proven insights into the experimental protocols.

Molecular Structure and Properties

Understanding the molecular structure is the foundation for interpreting spectroscopic data. 2-Methyl-1-penten-3-yne consists of a five-carbon chain with a terminal double bond between C1 and C2, and a triple bond between C3 and C4. A methyl group is substituted at the C2 position, and another methyl group is at the C5 position.

Key Physical and Chemical Properties:

-

Molecular Formula: C₆H₈[2]

-

Molecular Weight: 80.13 g/mol []

-

CAS Registry Number: 926-55-6[2]

-

Boiling Point: 84.8 °C at 760 mmHg[][3]

-

Density: 0.752 g/cm³[]

-

SMILES: CC#CC(=C)C[][4]

Caption: Molecular structure of 2-Methyl-1-penten-3-yne with atom numbering.

Infrared (IR) Spectroscopy

2.1. Theoretical Basis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies. For 2-Methyl-1-penten-3-yne, we expect to see characteristic absorption bands for the C≡C triple bond, the C=C double bond, C-H bonds of both sp² and sp³ hybridized carbons, and C-C single bonds.

2.2. Experimental Protocol: Acquiring Liquid-Phase IR Spectrum

A reliable IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which is ideal for liquid samples.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a single drop of 2-Methyl-1-penten-3-yne directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

2.3. Data Interpretation

The following table summarizes the expected IR absorption frequencies for 2-Methyl-1-penten-3-yne.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | =C-H (alkene) |

| 3000 - 2850 | C-H stretch | -C-H (alkane) |

| ~2250 - 2100 | C≡C stretch | Alkyne |

| ~1650 | C=C stretch | Alkene |

| ~1450 | C-H bend | -CH₃ |

| ~890 | C-H bend (out-of-plane) | =CH₂ (disubstituted geminal) |

-

The C≡C stretch is expected to be a sharp, and likely weak, band in the 2250-2100 cm⁻¹ region. Its intensity is reduced due to the conjugation with the double bond.

-

The C=C stretch will appear around 1650 cm⁻¹.

-

The sp² C-H stretch from the terminal =CH₂ group will be observed just above 3000 cm⁻¹.

-

The sp³ C-H stretches from the two methyl groups will be visible just below 3000 cm⁻¹.

-

A strong band around 890 cm⁻¹ is a key diagnostic feature for the out-of-plane bending of the geminal protons on the =CH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1. ¹H NMR Spectroscopy

3.1.1. Theoretical Basis & Predictions

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). For 2-Methyl-1-penten-3-yne, we predict three distinct proton signals.

Sources

An In-depth Technical Guide to 2-Methylpent-1-en-3-yne: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic use of highly functionalized and reactive building blocks is paramount for the efficient construction of complex molecular architectures. Among these, enynes—molecules possessing both a double and a triple carbon-carbon bond—have garnered significant attention. This guide focuses on a specific enyne, 2-methylpent-1-en-3-yne , providing an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and its pivotal role as a precursor in sophisticated catalytic transformations, particularly in the realm of drug discovery and development.

The International Union of Pure and Applied Chemistry (IUPAC) designates the systematic name for this compound as 2-methylpent-1-en-3-yne .[1][2][3] This nomenclature precisely describes its six-carbon backbone with a methyl group at the second position, a terminal alkene (double bond) starting at the first carbon, and an internal alkyne (triple bond) beginning at the third carbon. This unique arrangement of unsaturation within a compact framework imparts a high degree of reactivity, making it a valuable tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. The key characteristics of 2-methylpent-1-en-3-yne are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ | [1][2] |

| Molecular Weight | 80.13 g/mol | [1][3] |

| CAS Number | 926-55-6 | [1][2] |

| Appearance | Neat (liquid) | [2] |

| Density | 0.757 g/cm³ | |

| Boiling Point | 84.8 °C at 760 mmHg | |

| Refractive Index | 1.431 |

Spectroscopic analysis provides the definitive structural confirmation of 2-methylpent-1-en-3-yne. While specific spectra are proprietary, key spectral data can be found in various databases.[3] The ¹³C NMR spectrum would characteristically show six distinct carbon signals, with the sp-hybridized carbons of the alkyne appearing in the typical downfield region, and the sp²-hybridized carbons of the alkene at even further downfield shifts. The infrared (IR) spectrum would exhibit characteristic absorption bands for the C≡C triple bond and the C=C double bond stretches. Mass spectrometry would confirm the molecular weight with a parent ion peak corresponding to its molecular formula.[3]

Synthesis of 2-Methylpent-1-en-3-yne: A Practical Approach

The synthesis of 2-methylpent-1-en-3-yne can be achieved through various methods, with a common and reliable approach involving a Grignard reaction.[4][5][6] This method offers a robust and scalable route to this valuable enyne.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a two-step process: the formation of an alkynyl Grignard reagent followed by its reaction with an appropriate electrophile.

Step 1: Preparation of Propynylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation (ethynylmagnesium bromide can also be used if commercially available).

-

Once the Grignard reagent is formed (as evidenced by the disappearance of magnesium and a grayish solution), cool the reaction mixture in an ice bath.

-

Bubble propyne gas through the solution, or add a solution of propyne in an appropriate solvent, to form propynylmagnesium bromide.

Step 2: Reaction with Acetone and Dehydration

-

To the freshly prepared propynylmagnesium bromide solution at 0 °C, add a solution of dry acetone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol, 2-methyl-3-pentyn-2-ol.

-

The subsequent step involves the dehydration of this alcohol to yield the final product, 2-methylpent-1-en-3-yne. This can be achieved by treating the alcohol with a mild acid catalyst, such as p-toluenesulfonic acid, and heating to distill the product.

The Role of 2-Methylpent-1-en-3-yne in Enyne Cycloisomerization

A primary application of 2-methylpent-1-en-3-yne and related enynes in modern organic synthesis is their participation in transition metal-catalyzed cycloisomerization reactions.[7][8][9] These reactions are exceptionally powerful for the rapid construction of complex carbocyclic and heterocyclic scaffolds from simple, linear precursors.[7] Such scaffolds are often the core of biologically active molecules and are therefore of great interest to the pharmaceutical industry.

The general structure of 2-methylpent-1-en-3-yne makes it a 1,6-enyne, a class of substrates extensively studied in cycloisomerization reactions catalyzed by metals such as rhodium and gold.[10][11][12][13][14][15]

Mechanism of Rhodium-Catalyzed Enyne Cycloisomerization

Rhodium catalysts are particularly effective in promoting the cycloisomerization of 1,6-enynes.[10][11][12][14][16] The reaction is believed to proceed through a rhodium vinylidene intermediate.

Caption: Proposed mechanism for Rhodium-catalyzed 1,6-enyne cycloisomerization.

The catalytic cycle is generally understood to involve the following key steps:

-

Coordination: The rhodium(I) catalyst coordinates to the alkyne moiety of the enyne substrate to form a π-complex.

-

Vinylidene Formation: This complex undergoes a rearrangement, often a[10][11]-hydride shift, to form a rhodium vinylidene intermediate.

-

[2+2] Cycloaddition: The pendant alkene then undergoes an intramolecular [2+2] cycloaddition with the rhodium-carbon double bond of the vinylidene to form a rhodacyclobutane intermediate.

-

Ring-Opening and Product Formation: This strained four-membered ring undergoes a β-hydride elimination followed by reductive elimination to afford the cyclic diene product and regenerate the active rhodium(I) catalyst.[10][11][14]

Gold-Catalyzed Enyne Cycloisomerization: A Complementary Approach

Gold catalysts, particularly cationic gold(I) complexes, have also emerged as powerful tools for enyne cycloisomerization.[13][15][17][18][19] Gold catalysis often proceeds through a different mechanistic manifold, typically involving the activation of the alkyne as a potent π-Lewis acid.

Caption: General mechanism for Gold-catalyzed 1,6-enyne cycloisomerization.

The key steps in a gold-catalyzed cycloisomerization are:

-

π-Lewis Acid Activation: The cationic gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic.

-

Nucleophilic Attack: The tethered alkene acts as an intramolecular nucleophile, attacking the activated alkyne. This can occur in either a 5-exo-dig or 6-endo-dig fashion, leading to different carbocyclic skeletons.

-

Carbocationic Intermediate: This cyclization generates a carbocationic intermediate.

-

Rearrangement and Product Formation: This reactive intermediate can then undergo a variety of subsequent transformations, including rearrangements, trapping by nucleophiles, or deprotonation, to yield a diverse array of complex cyclic products.[19]

Applications in Drug Discovery and Development

The ability of enyne cycloisomerization to rapidly generate molecular complexity from simple starting materials is of immense value in drug discovery.[16] Many natural products and pharmaceuticals feature the types of carbocyclic and heterocyclic core structures that can be efficiently synthesized using this methodology. By employing catalysts with chiral ligands, it is possible to achieve high levels of enantioselectivity, a critical consideration in the development of therapeutic agents.[12] The diverse range of cyclic structures accessible through these reactions provides a rich source of novel scaffolds for screening and development in drug discovery programs.

Conclusion

2-Methylpent-1-en-3-yne is a valuable and versatile building block in modern organic synthesis. Its unique combination of a terminal alkene and an internal alkyne within a compact six-carbon frame allows for a rich and diverse reactivity profile. While its synthesis is readily achievable, its true potential is realized in its application as a substrate in transition metal-catalyzed cycloisomerization reactions. These powerful transformations provide an elegant and efficient means of constructing complex molecular architectures that are of significant interest in the field of drug discovery and development. A thorough understanding of the properties, synthesis, and reactivity of this enyne, as detailed in this guide, empowers researchers and scientists to harness its full potential in the pursuit of novel and impactful chemical entities.

References

-

Hahn, K., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Journal of the American Chemical Society, 127(29), 10180–10181. [Link]

-

Kim, H., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Figshare. [Link]

-

Pouy, M.-J., & Allen, M. J. (2020). Mechanistic Aspects of Transition Metal Catalyzed 1,6-Diene and 1,6-Enyne Cycloisomerization Reactions. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. National Institutes of Health. [Link]

-

O'Mahony, D. J. R., & Livinghouse, T. (2004). Cobalt-Catalyzed Cycloisomerization of 1,6-Enynes and Allyl Propargyl Ethers. Organic Letters, 6(16), 2913–2915. [Link]

-

Joolakanti, S. R., & Rhee, Y. H. (2016). Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes. Angewandte Chemie International Edition, 55(21), 6295–6299. [Link]

-

Zhang, J., et al. (2021). Transition metal-catalyzed cycloisomerization of 1,6-allenynes. ResearchGate. [Link]

-

Al-Amin, M., et al. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing. [Link]

-

Kim, H., & Lee, C. (2005). Cycloisomerization of enynes via rhodium vinylidene-mediated catalysis. OSTI.GOV. [Link]

-

Al-Amin, M., et al. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing. [Link]

-

Trillo, P., & Jackson, S. D. (2003). Mechanistic aspects of transition metal catalysed 1,6-diene and 1,6-enyne cycloisomerisation reactions. University of Edinburgh Research Explorer. [Link]

-

Trost, B. M., & Toste, F. D. (2002). Ruthenium-Catalyzed Cycloisomerization of 1,6-Enynes Initiated by C−H Activation. Journal of the American Chemical Society, 124(19), 5025–5036. [Link]

-

Michelet, B., et al. (2018). Gold-mediated cycloisomerization reactions of 1,n-enynes containing an internal atom-centered nucleophile. ResearchGate. [Link]

-

Boyer, F.-D., Le Goff, X., & Hanna, I. (2008). Gold(I)-Catalyzed Cycloisomerization of 1,7- and 1,8-Enynes: Application to the Synthesis of a New Allocolchicinoid. Wipf Group, University of Pittsburgh. [Link]

-

Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]

-

Stenutz, R. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpent-1-en-4-yn-3-ol. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN108059585B - Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol.

-

PubChem. (n.d.). 1-Penten-3-one, 2-methyl-. Retrieved from [Link]

Sources

- 1. 2-methyl-1-penten-3-yne [stenutz.eu]

- 2. 2-Methylpent-1-en-3-yne | CymitQuimica [cymitquimica.com]

- 3. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. グリニャール試薬 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Collection - Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis - Journal of the American Chemical Society - Figshare [figshare.com]

- 11. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]

- 12. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

- 15. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery of 2-Methyl-1-penten-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of 2-Methyl-1-penten-3-yne (CAS No. 926-55-6), a significant enyne in the landscape of organic synthesis. While the specific moment of its first isolation is not prominently documented as a singular discovery, its synthesis is a classic illustration of the dehydration of tertiary acetylenic alcohols. This guide will delve into the historical context of this chemical transformation, provide detailed, field-proven protocols for its preparation and characterization, and explore its reactivity and potential as a precursor in the development of more complex molecules.

Introduction: The Significance of the Enyne Moiety

The conjugated enyne functional group, characterized by a carbon-carbon double bond directly attached to a carbon-carbon triple bond, is a cornerstone in modern organic synthesis. This structural motif is not merely a chemical curiosity; it is a versatile building block for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. The unique electronic nature of the enyne system, arising from the sp- and sp²-hybridized carbons, imparts a rich and diverse reactivity profile, making it a valuable tool for synthetic chemists. 2-Methyl-1-penten-3-yne, with its simple yet functional structure, serves as an archetypal example of this important class of compounds.

The Discovery: A Tale of Dehydration and Rearrangement

The discovery of 2-Methyl-1-penten-3-yne is intrinsically linked to the broader exploration of the chemistry of tertiary acetylenic alcohols in the early to mid-20th century. While a singular "eureka" moment is not readily apparent in the historical literature, its first synthesis can be attributed to the well-established acid-catalyzed dehydration of its precursor, 2-methyl-3-pentyn-2-ol.

Pioneering work by chemists such as Alexei Yevgrafovich Favorskii in the early 1900s on the reactions of acetylenic compounds laid the groundwork for the synthesis of propargyl alcohols, the key precursors to enynes.[1] The subsequent dehydration of these alcohols to form enynes became a subject of intense study. The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[2] In the case of 2-methyl-3-pentyn-2-ol, protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation. Subsequent elimination of a proton from an adjacent methyl group leads to the formation of the terminal double bond, yielding 2-Methyl-1-penten-3-yne.

The causality behind this experimental choice lies in the relative stability of the resulting alkene. While rearrangement to form a more substituted internal alkene is a possibility in many alcohol dehydrations, the formation of the conjugated enyne system is a strong thermodynamic driving force.

Synthesis of 2-Methyl-1-penten-3-yne: A Validated Protocol

The most reliable and commonly employed method for the preparation of 2-Methyl-1-penten-3-yne is the two-step synthesis starting from acetone and propyne, followed by the dehydration of the resulting tertiary acetylenic alcohol. This protocol is designed to be a self-validating system, with clear indicators of reaction progress and product purity.

Step 1: Synthesis of 2-Methyl-3-pentyn-2-ol

This step is a classic example of a nucleophilic addition to a carbonyl group, a reaction fundamental to organic chemistry.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a solution of ethylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acetylide: Propyne gas is bubbled through the Grignard reagent solution at 0 °C. The completion of the reaction can be monitored by the cessation of gas absorption. This in-situ formation of the propynyl Grignard reagent is crucial for the subsequent nucleophilic attack.

-

Addition of Acetone: A solution of anhydrous acetone in diethyl ether is added dropwise to the stirred solution of the propynylmagnesium bromide at 0 °C. The causality here is to control the exothermic reaction and prevent side reactions.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide and dissolves the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-3-pentyn-2-ol. The product can be purified by distillation.

Step 2: Dehydration of 2-Methyl-3-pentyn-2-ol to 2-Methyl-1-penten-3-yne

The dehydration of the tertiary alcohol is the critical step in the formation of the enyne.

Experimental Protocol:

-

Reaction Setup: A distillation apparatus is assembled with a round-bottom flask containing the purified 2-methyl-3-pentyn-2-ol and a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or a mild Lewis acid.

-

Dehydration and Distillation: The mixture is gently heated. The 2-Methyl-1-penten-3-yne formed has a lower boiling point than the starting alcohol and will distill as it is formed. This continuous removal of the product from the reaction mixture shifts the equilibrium towards the formation of the enyne, a key principle of chemical synthesis.

-

Purification: The collected distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous calcium chloride and can be further purified by fractional distillation to obtain pure 2-Methyl-1-penten-3-yne.

Physicochemical and Spectroscopic Data

A thorough characterization of 2-Methyl-1-penten-3-yne is essential for its use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₆H₈ | [3][4] |

| Molecular Weight | 80.13 g/mol | [3][4] |

| CAS Number | 926-55-6 | [3] |

| Boiling Point | 84.8 °C at 760 mmHg | [5] |

| Density | 0.757 g/cm³ | [5] |

| Refractive Index | 1.431 | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons, the methyl group on the double bond, and the methyl group on the triple bond.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne, as well as the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the C=C double bond stretch (around 1600-1680 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Synthetic Applications

2-Methyl-1-penten-3-yne is a valuable precursor for a variety of organic transformations, leveraging the reactivity of both the alkene and alkyne functionalities.

-

Addition Reactions: The double and triple bonds can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

-

Cycloaddition Reactions: The enyne moiety is an excellent substrate for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and polycyclic systems.

-

Metal-Catalyzed Reactions: The terminal alkyne can participate in a wide range of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the formation of new carbon-carbon bonds.[6]

Conclusion

The discovery and synthesis of 2-Methyl-1-penten-3-yne, while not a singular event, represent a significant step in the exploration of acetylenic chemistry. The straightforward and robust synthesis via the dehydration of a readily accessible tertiary acetylenic alcohol makes it a valuable and versatile building block in the synthetic chemist's toolbox. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and other complex organic molecules.

Visualizations

Caption: Synthetic pathway to 2-Methyl-1-penten-3-yne.

Caption: E1 mechanism for the dehydration of 2-methyl-3-pentyn-2-ol.

References

- Jones, E. R. H. (1950). Acetylene and acetylenic compounds in organic synthesis. Journal of the Chemical Society (Resumed), 754. DOI:10.1039/JR9500000754

- Ashworth, P. J., Jones, E. R. H., Mansfield, G. H., Schlögl, K., Thompson, J. M., & Whiting, M. C. (1958). Researches on acetylenic compounds. Part LIX. The synthesis of three polyacetylenic antibiotics. Journal of the Chemical Society (Resumed), 191.

- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39.

- Jones, E. R. H., Lee, H. H., & Whiting, M. C. (1960). Researches on acetylenic compounds. Part LXIV. The preparation of conjugated octa- and deca-acetylenic compounds. Journal of the Chemical Society (Resumed), 3483.

-

National Institute of Standards and Technology. (n.d.). 1-Penten-3-yne, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methyl-1-penten-3-yne. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 8.8: Alkene Synthesis by Dehydration of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 1-Penten-3-yne, 2-methyl-. Retrieved from [Link]

-

Progressive Academic Publishing. (n.d.). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. Retrieved from [Link]

-

Trofimov, B. A., & Schmidt, E. Y. (2021). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 26(16), 4847. [Link]

-

Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 372. Researches on acetylenic compounds. Part XXXVI. The synthesis of symmetrical conjugated triacetylenic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 1-Penten-3-yne, 2-methyl- [webbook.nist.gov]

- 4. 2-methyl-1-penten-3-yne [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. Alkyne - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity and Stability of 2-Methyl-1-penten-3-yne

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity and stability of 2-methyl-1-penten-3-yne (CAS 926-55-6). As a conjugated enyne, its unique electronic structure, featuring a vinyl group adjacent to an acetylenic group, dictates a complex and versatile reactivity profile. This document explores the molecule's behavior in key organic transformations, including electrophilic and nucleophilic additions, cycloaddition reactions, and organometallic-catalyzed processes. Stability, handling considerations, and known hazards are also discussed, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction and Molecular Overview

2-Methyl-1-penten-3-yne is a C6 hydrocarbon featuring a conjugated system of a double bond and a triple bond.[1] This arrangement of π-systems is central to its chemical character, creating a molecule that is electron-rich and susceptible to a variety of chemical transformations. The presence of a methyl group on the C2 carbon introduces steric and electronic influences that modulate its reactivity compared to simpler enynes like vinylacetylene.

Nomenclature and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpent-1-en-3-yne | [1] |

| Synonyms | 2-Methyl-1-pentene-3-yne | [1] |

| CAS Number | 926-55-6 | [1][2] |

| Molecular Formula | C₆H₈ | [1][2] |

| Molecular Weight | 80.13 g/mol | [2][3] |

| Boiling Point | 84.8 °C at 760 mmHg | [3] |

| Density | 0.757 g/cm³ | [3] |

| Refractive Index | 1.431 | [3] |

Core Structural Features and Stability

The defining feature of 2-methyl-1-penten-3-yne is the conjugation between the C1=C2 double bond and the C3≡C4 triple bond. This conjugation leads to delocalization of π-electrons across the C1-C4 framework, which confers additional thermodynamic stability compared to analogous non-conjugated systems (e.g., 2-methyl-1-penten-4-yne).[4] This stabilization arises from the overlap of p-orbitals, creating a larger molecular orbital system where electrons are at a lower average energy state.[5] However, despite this thermodynamic stability, the high electron density of the π-systems makes the molecule kinetically reactive and susceptible to polymerization. One source notes that the compound may be highly reactive and even pyrophoric, capable of igniting on air exposure, which underscores its kinetic instability.[]

Chemical Reactivity Profile

The reactivity of 2-methyl-1-penten-3-yne is dominated by the interplay between its alkene and alkyne functionalities. The reaction pathway often depends on the nature of the reagent and reaction conditions, which can be tuned to favor attack at one site over the other.

Electrophilic Additions

Electrophilic additions to conjugated systems are mechanistically complex, often yielding a mixture of products. In the case of 2-methyl-1-penten-3-yne, an electrophile (E⁺) can, in principle, attack either the double or the triple bond. Generally, alkenes are more nucleophilic and thus more reactive towards electrophiles than alkynes.

Protonation of the C1=C2 double bond is expected to follow Markovnikov's rule, leading to the formation of a tertiary carbocation at C2.[4] This cation is also allylic, being adjacent to the C3≡C4 triple bond, which provides further resonance stabilization. The subsequent attack by a nucleophile (Nu⁻) can occur at two positions:

-

1,2-Addition: The nucleophile attacks the carbocation at C2, yielding the 1,2-adduct. This is often the kinetically favored product, forming faster, especially at lower temperatures, due to the proximity of the nucleophile to the initially formed carbocation.[7]

-

1,4-Addition: The nucleophile attacks at the C4 position of the alkyne, following resonance delocalization of the positive charge. This results in the formation of a substituted allene, the 1,4-adduct. This product is often the thermodynamically more stable product and is favored at higher temperatures.[8][9]

The reaction of the parent compound, vinylacetylene, with HCl illustrates this complexity, where 1,4-addition leads to the formation of chloroprene via an allene intermediate.[8][9]

Sources

- 1. 1-Penten-3-yne, 2-methyl- | C6H8 | CID 136709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-1-penten-3-yne [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Hazards and Safe Handling of 2-Methyl-1-penten-3-yne

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the significant hazards associated with 2-Methyl-1-penten-3-yne (CAS No. 926-55-6) and outlines rigorous safety protocols essential for its handling in a research and development setting. The information herein is synthesized from available chemical safety literature and established best practices for managing highly reactive substances.

Executive Summary: A Compound Demanding Utmost Respect

2-Methyl-1-penten-3-yne is a highly unsaturated organic compound whose unique structure, incorporating both a double and a triple bond, renders it a valuable intermediate in organic synthesis.[1] However, this same structural complexity is the source of its significant and acute hazards. This molecule is not merely flammable; it is reported to be pyrophoric , meaning it can spontaneously ignite upon contact with air.[] This property, combined with its toxicity and irritant nature, places it in a high-risk category of laboratory chemicals, demanding meticulous planning and flawless execution of safety protocols. This guide serves as a foundational resource for any professional intending to work with this compound, emphasizing the causality behind each safety recommendation to foster a deep-seated culture of safety.

Physicochemical and Hazardous Properties: Understanding the "Why"

A thorough understanding of the intrinsic properties of 2-Methyl-1-penten-3-yne is the cornerstone of its safe handling. The presence of both sp2 and sp hybridized carbon atoms in a compact structure leads to high reactivity.[1]

| Property | Value | Source |

| CAS Number | 926-55-6 | [3] |

| Molecular Formula | C6H8 | [1][][4][5] |

| Molecular Weight | 80.13 g/mol | [] |

| Appearance | Colorless liquid with a distinct odor | [1] |

| Boiling Point | 84.8 °C at 760 mmHg | [][5] |

| Density | 0.752 g/cm³ | [] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a clear picture of the multifaceted dangers of this compound.

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[5]

The pyrophoric nature of 2-Methyl-1-penten-3-yne is its most immediate and severe threat. This reactivity is attributed to the high-energy state of the molecule, which readily reacts with atmospheric oxygen in a highly exothermic process, leading to ignition.

Health Hazard Analysis: Beyond the Fire Risk

While the pyrophoricity demands immediate attention, the health effects of 2-Methyl-1-penten-3-yne are also of significant concern.

-

Cellular Toxicity : Research indicates that 2-Methyl-1-penten-3-yne can be toxic to living organisms.[] It may disrupt cellular processes and membranes, potentially affecting cell viability and proliferation, and may even induce apoptosis (programmed cell death).[]

-

Irritant Properties : As per its GHS classification, the compound is a skin and eye irritant.[6] Direct contact can cause inflammation, redness, and pain.

-

Respiratory Effects : Inhalation of vapors may cause respiratory tract irritation, leading to coughing and discomfort.[6]

Due to the lack of extensive toxicological studies, it is prudent to treat 2-Methyl-1-penten-3-yne as a substance with the potential for unknown long-term health effects and to minimize all routes of exposure.

A Self-Validating System for Safe Handling: Protocols and Methodologies

The handling of a pyrophoric material like 2-Methyl-1-penten-3-yne must be approached with a zero-tolerance policy for procedural deviations. The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow.

Engineering Controls: The First Line of Defense

-

Inert Atmosphere is Mandatory : All manipulations of 2-Methyl-1-penten-3-yne must be conducted under an inert atmosphere. This is non-negotiable.

-

Glovebox : For routine or complex operations, a glovebox with a continuously purged inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.

-

Fume Hood with Schlenk Line : For smaller-scale transfers, a well-maintained fume hood equipped with a Schlenk line for the manipulation of reagents under inert gas is acceptable. The sash of the fume hood should be kept at the lowest possible position.

-

-

Ventilation : Ensure adequate ventilation in the laboratory, with a minimum of 6-12 air changes per hour.

-

Explosion-Proof Equipment : All electrical equipment within the handling area must be intrinsically safe or explosion-proof to prevent ignition of flammable vapors.[7]

Personal Protective Equipment (PPE): The Last Barrier

A multi-layered PPE approach is required to protect against both fire and chemical exposure.

-

Body Protection : A flame-resistant lab coat (e.g., Nomex) is mandatory. Standard cotton lab coats are not sufficient as they are flammable.

-

Eye and Face Protection : Chemical splash goggles are the minimum requirement. Given the risk of splashes and rapid reactions, a full-face shield worn over safety glasses is strongly recommended.

-

Hand Protection : A double-gloving technique should be employed. An inner layer of nitrile gloves for chemical resistance, covered by an outer pair of flame-resistant gloves (e.g., leather or Nomex), provides a balance of dexterity and protection.

-

Footwear : Fully enclosed, chemical-resistant footwear must be worn.

Storage and Transport: Maintaining a Controlled Environment

-

Storage : 2-Methyl-1-penten-3-yne should be stored in a tightly sealed container, under an inert atmosphere. The container should be placed within a secondary container (e.g., a metal can filled with vermiculite) to contain any potential leaks. Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as oxidizing agents.

-

Transport : When transporting the chemical within the laboratory, use a secondary container to prevent spills. Avoid any mechanical shock or friction.

Experimental Workflow: A Step-by-Step Approach

The following is a generalized workflow for the transfer of 2-Methyl-1-penten-3-yne using a syringe and Schlenk line.

-

Preparation :

-

Ensure the work area within the fume hood is clear of clutter and flammable materials.

-

Have an appropriate fire extinguisher (Class D for pyrophoric materials, or a dry powder ABC extinguisher) readily accessible.

-

Have a container of powdered lime or dry sand within arm's reach for immediate spill control.

-

Don all required PPE.

-

-

Inerting the System :

-

Assemble and purge all glassware with an inert gas (argon or nitrogen) using the Schlenk line.

-

Ensure a positive pressure of inert gas is maintained throughout the procedure.

-

-

Transfer :

-

Using a clean, dry syringe and a long needle, carefully puncture the septum of the 2-Methyl-1-penten-3-yne container.

-

Slowly draw the desired volume of liquid into the syringe.

-

Withdraw the needle and immediately insert it into the receiving flask, which is also under a positive pressure of inert gas.

-

Slowly dispense the liquid into the reaction vessel.

-

-

Quenching and Cleaning :

-

Any residual 2-Methyl-1-penten-3-yne in the syringe and needle must be quenched immediately.

-

Draw a small amount of a high-boiling, inert solvent (e.g., mineral oil) into the syringe to dilute the residue.

-

Expel the diluted residue into a separate flask containing a quenching agent, such as isopropanol, under an inert atmosphere and with cooling.

-